(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core, introduction of the chloro and fluorobenzyl groups, and the final condensation reaction to form the desired product. Common reagents used in these reactions include halogenating agents, protecting groups, and catalysts to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Chlorobenzodioxin Derivatives: Compounds with similar chlorobenzodioxin structures.
Fluorobenzyl Derivatives: Compounds with similar fluorobenzyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H16ClFO5 |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16ClFO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9- |
InChI Key |
OJVRAVBIALOSCX-AFPJDJCSSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1 |
Origin of Product |
United States |
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